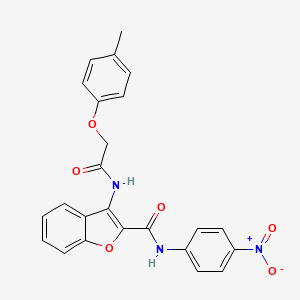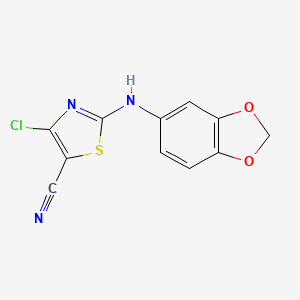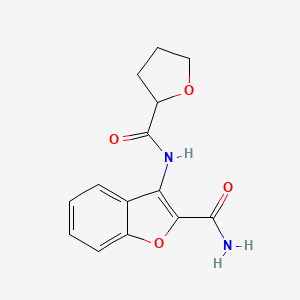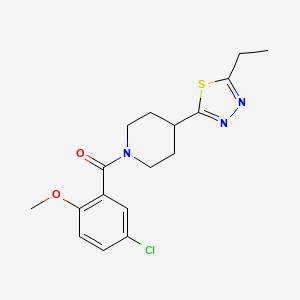
N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine” is a chemical compound with the molecular formula C11H9F3N4. It has an average mass of 254.211 Da and a monoisotopic mass of 254.077927 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 4 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
High Glass Transition and Thermal Stability Applications
The compound has been incorporated into the synthesis of new diamine monomers containing heterocyclic pyridine and triphenylamine groups, which were used to prepare a series of novel polyimides. These polyimides, derived from such diamine monomers, exhibit high glass transition temperatures, mechanical, and thermal properties. They are soluble in various organic solvents and can be cast into self-standing films from solutions. These films exhibit excellent thermal stability in both nitrogen and air, with a significant tensile modulus and strong orange fluorescence upon protonation, indicating potential applications in materials science, particularly for high-performance polymers with specific optical properties (Wang et al., 2008).
Organosoluble Poly(pyridine-imide) Applications
Another research avenue explores the synthesis of organosoluble poly(pyridine-imide) with pendent pyrene groups, showing good thermal stability and high dielectric constants. The resulting poly(pyridine-imide) can also be cast into a flexible and tough film, exhibiting strong orange fluorescence after protonation. This suggests its use in electrochromic devices and as a material with specific electronic or optical properties, suitable for advanced technological applications (Liaw et al., 2007).
Superelectrophile Applications
The compound has been identified as part of superelectrophile research, where derivatives like 2-dimethylalkylammonium pyridinium and 2-dimethylalkylammonium pyrimidinium ditriflate salts have shown to be very powerful methylating agents. These findings open new pathways in synthetic organic chemistry for methylating agents that surpass traditional methods in reactivity and efficiency, making them valuable tools for the synthesis of complex molecules (Corr et al., 2009).
Fluorescent Poly(pyridine-imide) Acid Chemosensor Applications
Research into novel diamine containing heterocyclic pyridine and triphenylamine substituents has led to the development of fluorescent poly(pyridine-imide) acid chemosensors. These sensors, capable of acting as “off–on” fluorescent switchers for acids, indicate significant potential for applications in chemical sensing and detection, particularly for monitoring pH or detecting specific types of chemical agents (Wang et al., 2008).
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c1-15-9-6-8(11(12,13)14)17-10(18-9)7-4-2-3-5-16-7/h2-6H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIAIFUSSBIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)


